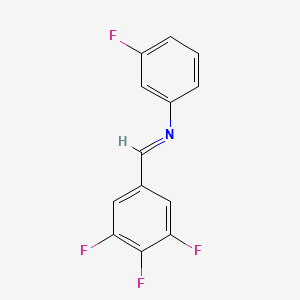

3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline” is a chemical compound with the molecular formula C13H7F4N . It is used in the field of specialty chemicals .

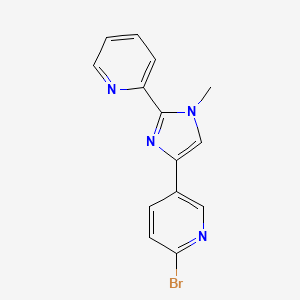

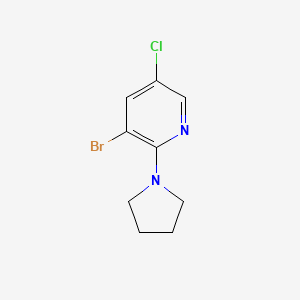

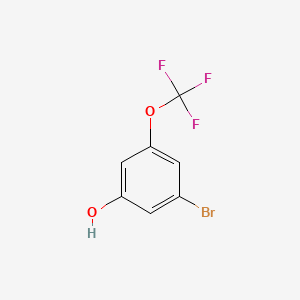

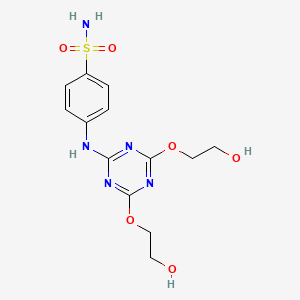

Molecular Structure Analysis

The molecular structure of “3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline” consists of 13 carbon atoms, 7 hydrogen atoms, 4 fluorine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline” include a molecular weight of 253.20 . Other properties such as boiling point, melting point, and density are not specified in the search results .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Fluorinated anilines and their derivatives are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and advanced materials. For instance, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for antitumor agents like nilotinib, demonstrates the importance of fluorinated anilines in drug development (Yang Shijing, 2013). Additionally, studies on Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines reveal insights into redox-reactivity and antiproliferative activity, highlighting the application in medicinal chemistry and materials science (V. Kasumov, O. Şahin, H. G. Aktas, 2016).

Materials Science Applications

Fluorinated anilines contribute significantly to the development of materials with unique properties, such as non-linear optical (NLO) materials and fluorescent molecules. Research on vibrational analysis and theoretical studies on fluorinated anilines offer insights into their potential use in NLO materials, demonstrating the effect of fluorine atoms on the molecular structure and properties (B. Revathi, V. Balachandran, B. Raja, K. Anitha, M. Kavimani, 2017). The synthesis of small fluorescent molecules based on aniline derivatives shows the application in bioimaging and sensor technologies (Futa Ogawa, Yukiko Karuo, R. Yamazawa, K. Miyanaga, K. Hori, K. Tani, Kengo Yamada, Yu Saito, K. Funabiki, A. Tarui, Kazuyuki Sato, Kiyoshi Ito, Kentaro Kawai, M. Omote, 2019).

Environmental Impact and Biodegradation

The environmental impact of fluorinated compounds, including anilines, is a growing concern due to their persistence and potential toxicity. Studies on the biodegradation of fluoroanilines by wild strains, such as Labrys portucalensis, provide valuable information on the microbial degradation pathways and the feasibility of using bioremediation to mitigate environmental pollution (C. Amorim, M. Carvalho, C. Afonso, P. Castro, 2013).

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4N/c14-9-2-1-3-10(6-9)18-7-8-4-11(15)13(17)12(16)5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJIHZBYUWZWLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=CC2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743476 |

Source

|

| Record name | (E)-N-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline | |

CAS RN |

1202493-05-7 |

Source

|

| Record name | (E)-N-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)

![8-Azabicyclo[3.2.1]octan-2-one,8-methyl-6-propyl-,(1R,5R,6R)-rel-(9CI)](/img/no-structure.png)